3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
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Description
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17BrN2OS and its molecular weight is 401.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has led to the development of mesoionic monosubstituted 3-oxo-propanamides or thioamides through reactions involving pyridinium ylides derived from 2-bromoacetophenone, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential applications in material science and organic chemistry (Seifi et al., 2015).
Anticonvulsant and Anti-inflammatory Activities
Compounds related to 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been investigated for their biological activities. Notably, some new benzofuran-based heterocycles have shown promising anticonvulsant and anti-inflammatory activities, indicating the potential for medical research applications in developing new therapeutic agents (Dawood et al., 2006).
Stereoselective Synthesis
The stereoselective synthesis of neutral and cationic 2-heterocyclically substituted propanamides, including structures similar to the mentioned compound, highlights its importance in creating enantiomerically pure compounds. Such compounds have a wide range of applications in developing pharmaceuticals and studying the biological activity of enantiomers (Marchetti et al., 1997).
Antimicrobial Properties
The synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, similar in structural complexity to this compound, has been investigated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Baranovskyi et al., 2018).
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-17-6-2-1-4-14(17)7-8-18(23)22-12-15-5-3-10-21-19(15)16-9-11-24-13-16/h1-6,9-11,13H,7-8,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWFXPAZIKLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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